2-Ethylbutanamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethylbutanamide and its derivatives involves multiple strategies, including enantioselective synthesis and metal-free oxidative cascades. One approach to synthesize chiral intermediates like Ethyl(R)-2-hydroxy-4-phenylbutanate, which is related to 2-Ethylbutanamide, employs orthogonal experiments to optimize the synthesis process, utilizing sodium bisulfite for purity enhancement (Liu-jian Duan, 2009). Another innovative method involves metal-free oxidative 1,2-arylmethylation cascades, highlighting the assembly of 2,2-disubstituted-N-arylbutanamides through methylation and aryl migration, using organic peroxide as a methyl resource, demonstrating broad substrate scope and excellent functional group tolerance (Fang-Lin Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Ethylbutanamide derivatives has been elucidated through various analytical techniques. For instance, N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide's crystal structure was determined by single-crystal X-ray diffraction analysis, revealing a monoclinic space group and stabilizing intermolecular hydrogen bonds (Xue Si, 2009).
Chemical Reactions and Properties
2-Ethylbutanamide undergoes various chemical reactions, leading to the synthesis of novel compounds. The reaction of tetracyanoethylene with aldehydes, such as isobutyraldehyde or 2-ethylbutanal, in the presence of a hydrohalogen acid, yields 2-halo-6-hydroxy-5,5-dimethyl(ethyl)-5,6-dihydro-3,4,4-pyridinetricarbonitriles, showcasing its versatility in forming complex structures (A. V. Eremkin et al., 2006).
Physical Properties Analysis
The physical properties of 2-Ethylbutanamide derivatives have been studied through experimental and theoretical methods. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and characterized, with its molecular geometry optimized using density functional theory (DFT), providing insights into its vibrational assignments, geometric parameters, and potential sites for hydrogen bonding (Muhammad Haroon et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-Ethylbutanamide and its analogs have been explored through their reactivity and potential as intermediates in various organic reactions. For instance, the synthesis of 2-ethyl-5-methylhexanamide and other products from barbiturate decomposition highlights the compound's role in complex chemical transformations, further demonstrating the diverse hydrogen-bonding motifs observed in its crystal structures (G. Nichol & W. Clegg, 2011).
Scientific Research Applications
Toxicity Studies
- Subchronic Toxicity Study in Rats : A 13-week subchronic toxicity study of 2-Ethylbutanal (a related compound) was conducted in F344 rats, focusing on oral toxicity and effects on body weight, hematology, serum biochemistry, and organ weights. This study offers insights into the potential toxicological profile of 2-Ethylbutanamide-like compounds (Matsushita et al., 2018).
Pharmacological Applications
Ethosuximide Research : Ethosuximide, a compound structurally similar to 2-Ethylbutanamide, has been extensively studied for its application in treating 'petit mal' seizures. It's valuable for understanding the pharmacological effects of related compounds in the treatment of absence epilepsy (Gören & Onat, 2007).
Antitubercular Drug Development : Research on compounds like 2-Ethylbutanamide, such as the development of SQ109 from a combinatorial library of 1,2-ethylenediamines, shows potential for new antitubercular drugs. These studies highlight how structural analogs of 2-Ethylbutanamide could contribute to the development of novel therapeutics (Protopopova et al., 2005).
Optic Nerve Protection Research : Investigations into the protective potential of certain extracts against drug-induced optic nerve damage, such as from ethambutol, can provide insights into the neuroprotective applications of related compounds (Elna et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-ethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMWYGBLHQEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284559 | |
Record name | 2-Ethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbutanamide | |
CAS RN |
1114-38-1 | |
Record name | Butanamide, 2-ethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ETHYLBUTYRAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethylbutanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8N3AT6U7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.